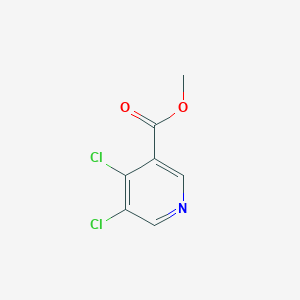

Methyl 4,5-dichloropyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dichloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNSFNQEQDHBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4,5 Dichloropyridine 3 Carboxylate

Chlorination-Based Routes to Dichloropyridine Carboxylates

The introduction of chlorine atoms onto the pyridine (B92270) ring is a critical step in the synthesis of methyl 4,5-dichloropyridine-3-carboxylate. This can be accomplished through various chlorination techniques, including the conversion of hydroxypyridine precursors and regioselective chlorination.

Conversion of Hydroxypyridine Carboxylates to Dichloropyridine Carboxylates (e.g., utilizing POCl₃)

A prevalent method for synthesizing dichloropyridine carboxylates involves the chlorination of the corresponding dihydroxypyridine carboxylates. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation. The reaction typically involves heating the hydroxy-containing substrate in the presence of POCl₃, often with a base such as pyridine. nih.gov This process converts the hydroxyl groups into chloro groups. For instance, methyl 4,6-dihydroxypyridine-3-carboxylate can be converted to methyl 4,6-dichloropyridine-3-carboxylate in high yield using this method. nih.gov

Solvent-free approaches using equimolar amounts of POCl₃ have been developed for large-scale preparations, offering economic, environmental, and safety benefits. researchgate.net These reactions are often conducted in a sealed reactor at elevated temperatures. nih.govresearchgate.net The use of catalytic amounts of organic bases like N,N-dimethylaniline (DMA) or 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. sci-hub.seresearchgate.net

| Starting Material | Reagent | Conditions | Product | Yield |

| Methyl 4,6-dihydroxypyridine-3-carboxylate | POCl₃ | Reflux | Methyl 4,6-dichloropyridine-3-carboxylate | 89% nih.gov |

| 2-Hydroxypyridines | Equimolar POCl₃, Pyridine | 140-160 °C, Sealed Reactor | 2-Chloropyridines | >80% nih.gov |

| Hydroxy-pyrimidines | Equimolar POCl₃, Pyridine | 160 °C, Sealed Reactor | Chloro-pyrimidines | >80% nih.gov |

Regioselective Chlorination of Pyridine Precursors

Achieving the specific 4,5-dichloro substitution pattern on the pyridine ring requires careful control of the reaction conditions and the choice of starting materials. The inherent reactivity of the pyridine ring, which is less susceptible to electrophilic substitution than benzene, makes direct chlorination challenging. However, the presence of an N-oxide group can activate the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation can then yield the desired chlorinated pyridine.

Alternative strategies involve the use of organometallic intermediates. For example, regioselective lithiation of substituted pyridines can direct the introduction of a chlorine atom to a specific position. The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity.

Recent advancements have explored ring-opening and ring-closing sequences to achieve 3-selective halogenation of pyridines. chemrxiv.org This involves converting the pyridine into a more reactive acyclic intermediate, performing the halogenation, and then reforming the pyridine ring. chemrxiv.org

Esterification Strategies for Pyridine Carboxylic Acids

The final step in the synthesis of methyl 4,5-dichloropyridine-3-carboxylate is the esterification of the corresponding carboxylic acid. This can be achieved through either direct or indirect methods.

Direct Esterification Techniques for Pyridine Carboxylic Acids

The most straightforward approach to esterification is the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com For pyridine carboxylic acids, common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

A patented cyclic process for the manufacture of pyridine esters involves using a strong acid salt of a pyridine carboxylic acid ester as a catalyst, allowing for the recovery and reuse of the catalyst. google.com

| Carboxylic Acid | Alcohol | Catalyst | Key Features |

| Pyridine carboxylic acids | Various alcohols | Sulfuric acid, p-Toluenesulfonic acid | Equilibrium reaction, requires excess alcohol or water removal masterorganicchemistry.comgoogle.com |

| Monoethyl fumarate | tert-Butyl alcohol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild, non-acidic conditions, high yields orgsyn.orgorganic-chemistry.org |

Indirect Esterification via Acyl Chlorides or Mixed Anhydrides

An alternative to direct esterification involves a two-step process where the carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride or a mixed anhydride. These intermediates then readily react with an alcohol to form the desired ester.

Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is then reacted with methanol (B129727), often in the presence of a base like pyridine to neutralize the HCl byproduct, to yield the methyl ester. libretexts.orgorgosolver.com This method is advantageous as the reaction is irreversible. libretexts.org

The formation of mixed anhydrides, for example, by reacting the carboxylic acid with a chloroformate, also provides a highly reactive intermediate for esterification.

Approaches via Multi-Step Pyridine Ring Construction

Instead of modifying a pre-existing pyridine ring, methyl 4,5-dichloropyridine-3-carboxylate can also be synthesized by constructing the substituted pyridine ring from acyclic precursors. Multicomponent reactions (MCRs) are powerful tools for this purpose, allowing for the assembly of complex molecules in a single step from three or more starting materials. nih.govrsc.orgthieme-connect.com

Various MCRs have been developed for the synthesis of polysubstituted pyridines. nih.govrsc.orgthieme-connect.com These reactions often involve the condensation of components like aldehydes, ketones, amines, and activated methylene (B1212753) compounds. By carefully selecting the starting materials, it is possible to construct the desired 4,5-dichloro-3-methoxycarbonyl pyridine skeleton. For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov

While these methods offer a high degree of flexibility in introducing various substituents, the specific application to the synthesis of methyl 4,5-dichloropyridine-3-carboxylate would depend on the availability of suitably chlorinated acyclic precursors.

Annulation Reactions for Pyridine Ring Formation with Carboxylate Functionality

Annulation reactions, which involve the formation of a new ring onto a pre-existing scaffold, are powerful tools for constructing the pyridine nucleus. A particularly effective strategy for the synthesis of pyridine-3-carboxylates is the [3+3] annulation approach. This method involves the condensation of a three-carbon component with another three-atom fragment. For instance, the reaction of β-enaminoesters with 1,3-dicarbonyl compounds or their equivalents in the presence of a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) can lead to the formation of the pyridine ring with a carboxylate group at the 3-position. While specific examples for the direct synthesis of Methyl 4,5-dichloropyridine-3-carboxylate via this route are not extensively documented, the general methodology provides a framework for its potential synthesis by employing appropriately chlorinated starting materials.

The key challenge in applying this method to the target molecule lies in the synthesis and stability of the required chlorinated precursors. The reaction conditions would need to be carefully optimized to prevent side reactions and ensure the desired regiochemical outcome of the final chlorinated pyridine ring.

Oxidative Cyclization Methodologies

Oxidative cyclization offers an efficient one-pot approach to pyridine synthesis, often proceeding through a dihydropyridine (B1217469) intermediate that is subsequently aromatized. An example of this is the oxidative one-pot sequential reaction involving inactivated saturated ketones and electron-deficient enamines, such as β-enaminoesters. researchgate.net This process typically involves a cascade of reactions including Michael addition, aldol-type condensation, and finally, oxidative aromatization to yield the pyridine-3-carboxylate. researchgate.net

The application of this methodology to the synthesis of Methyl 4,5-dichloropyridine-3-carboxylate would necessitate the use of chlorinated ketone and enamine precursors. The choice of oxidant is crucial in the final aromatization step and must be compatible with the chloro substituents on the pyridine ring. Common oxidants used in these reactions include air, molecular oxygen, or mild chemical oxidants. The successful implementation of this strategy would provide a convergent and atom-economical route to the target molecule.

Derivatization from Other Chlorinated Pyridine Precursors

An alternative to de novo ring synthesis is the functionalization of pre-existing chlorinated pyridine scaffolds. This approach can be highly effective if the required starting materials are readily accessible.

Functionalization of Dichloropyridine-N-oxides

Pyridine-N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions, and can also direct metallation to specific positions. While the direct C-3 carboxylation of a 4,5-dichloropyridine-N-oxide is not a commonly reported transformation, functionalization at the C-2 or C-6 positions followed by subsequent ring modifications could be a potential, albeit multi-step, pathway.

A more plausible strategy could involve the initial synthesis of a dichloropyridine-N-oxide with a precursor functional group at the 3-position, which can then be converted to the methyl carboxylate. For example, the oxidation of a pre-functionalized 4,5-dichloronicotinaldehyde to the corresponding carboxylic acid, followed by esterification, with the N-oxide present to modulate reactivity in other synthetic steps, represents a conceivable route.

Transformations from Trichloropyridine Derivatives

The transformation of readily available polychlorinated pyridines into more functionalized derivatives is a common strategy in industrial synthesis. For instance, starting from a trichloropyridine such as 2,3,5-trichloropyridine (B95902) or 2,3,6-trichloropyridine, selective functionalization can be achieved. A relevant example is the preparation of 2,6-dichloro-5-fluoronicotinic acid from 2,3,5,6-tetrachloropyridine, which involves nucleophilic substitution and subsequent hydrolysis of a nitrile group to a carboxylic acid.

A potential route to Methyl 4,5-dichloropyridine-3-carboxylate could start from 2,3,4,5-tetrachloropyridine. Selective reduction or metal-halogen exchange at the 2- and 6-positions, followed by introduction of a carboxylate group at the 3-position, perhaps via lithiation and quenching with a chloroformate, could be envisioned. The regioselectivity of such transformations would be a critical factor to control.

Methodological Innovations in Pyridine Carboxylate Synthesis

Recent advances in synthetic methodology have focused on developing more sustainable and efficient processes, including the use of metal-free reaction conditions.

Metal-Free Protocols in Pyridine Synthesis

The development of metal-free synthetic methods is a significant goal in modern organic chemistry due to the reduced cost, toxicity, and environmental impact compared to many metal-catalyzed reactions. Several metal-free protocols for the synthesis of pyridines have been reported, often relying on cascade or multicomponent reactions.

Despite a comprehensive search for advanced synthetic methodologies, information regarding the visible-light-enabled synthesis of Methyl 4,5-dichloropyridine-3-carboxylate is not available in the currently accessible literature. Research in the field of photoredox catalysis is rapidly advancing, offering innovative and milder routes for the synthesis of complex organic molecules. researchgate.netguidechem.com However, specific protocols detailing the application of these methods for the direct synthesis of Methyl 4,5-dichloropyridine-3-carboxylate have not been reported.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of chemical transformations under environmentally benign conditions. nih.govacs.org These methods often utilize photocatalysts that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. Such strategies have been successfully applied to the functionalization of various heterocyclic compounds, including pyridines. google.com

General approaches to the functionalization of pyridines using visible-light photoredox catalysis often involve the generation of radical species that can then add to the pyridine ring. researchgate.net These reactions can be highly regioselective, depending on the nature of the pyridine substrate, the radical precursor, and the photocatalytic system employed. For instance, the Minisci reaction, a classic method for the alkylation of electron-deficient heteroarenes, has been adapted to proceed under visible-light irradiation, avoiding the use of harsh oxidants. nih.gov

While these general principles demonstrate the potential of visible-light-enabled synthesis, the absence of specific studies on Methyl 4,5-dichloropyridine-3-carboxylate means that no detailed research findings, reaction conditions, or data tables for its photocatalytic synthesis can be provided at this time. The synthesis of related dichlorinated pyridine carboxylates, such as Methyl 4,6-dichloropyridine-3-carboxylate, has been reported via traditional chlorination methods using reagents like phosphorus oxychloride, but not through photocatalytic routes.

Further research is required to explore the feasibility of applying visible-light-enabled synthetic methodologies to the preparation of Methyl 4,5-dichloropyridine-3-carboxylate. Such studies would need to identify suitable starting materials, photocatalysts, and reaction conditions to achieve the desired transformation efficiently and selectively.

Chemical Reactivity and Transformative Potential of Methyl 4,5 Dichloropyridine 3 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr reaction is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide variety of substituents. In methyl 4,5-dichloropyridine-3-carboxylate, the chlorine atoms at the C4 and C5 positions are potential sites for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. libretexts.org

Regioselectivity in Nucleophilic Displacement of Chlorine Atoms

The presence of two chlorine atoms in methyl 4,5-dichloropyridine-3-carboxylate raises the question of regioselectivity – which chlorine atom is preferentially replaced by a nucleophile. This is influenced by a combination of electronic and steric factors.

Studies on various dichloropyridine isomers provide a framework for understanding the regioselectivity in nucleophilic aromatic substitution.

2,4-Dichloropyridines : In 2,4-dichloropyridine (B17371) systems, nucleophilic attack generally occurs preferentially at the 4-position. stackexchange.comresearchgate.netepfl.ch This preference is attributed to the greater ability of the para-positioned nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance, compared to the ortho position. stackexchange.comechemi.com Frontier molecular orbital (FMO) theory also supports this observation, indicating a higher LUMO coefficient at the C4 position. stackexchange.com However, exceptions exist, and selectivity can be influenced by the nature of the nucleophile and the presence of other substituents. wuxiapptec.comnih.gov For instance, the introduction of a trialkylsilyl group at the 5-position can reverse this selectivity, directing substitution to the 2-position. researchgate.netepfl.ch

2,6-Dichloropyridines : In 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack is highly dependent on the nature of the substituent at the 3-position. Electron-withdrawing groups like nitro or ester groups can direct the incoming nucleophile to the ortho position (C2) through the formation of a stabilized cyclic transition state involving the alkali metal counter-ion of the nucleophile. researchgate.netstackexchange.com This effect is particularly pronounced in non-polar, aprotic solvents. researchgate.net

3,5-Dichloropyridines : For 3,5-dichloropyrazines, a related heterocyclic system, the regioselectivity is dictated by the electronic nature of the substituent at the 2-position. An electron-withdrawing group directs nucleophilic attack to the 5-position, while an electron-donating group favors substitution at the 3-position. researchgate.net

| Dichloropyridine System | Generally Preferred Position of Attack | Key Influencing Factors | Reference |

|---|---|---|---|

| 2,4-Dichloropyridines | C4 | Resonance stabilization by para-nitrogen, higher LUMO coefficient at C4. | stackexchange.comresearchgate.netepfl.ch |

| 3-Substituted 2,6-Dichloropyridines | C2 (ortho to substituent) | Coordination of alkali metal counter-ion with the 3-substituent, solvent polarity. | researchgate.net |

| 2-Substituted 3,5-Dichloropyrazines | C5 (with EWG at C2), C3 (with EDG at C2) | Electronic nature of the substituent at C2. | researchgate.net |

The methyl carboxylate group at the 3-position of methyl 4,5-dichloropyridine-3-carboxylate is an electron-withdrawing group. Based on the principles observed in 3-substituted 2,6-dichloropyridines, this group is expected to influence the regioselectivity of nucleophilic attack. The oxygen atom of the carboxylate group can potentially coordinate with the counter-ion of the nucleophile, directing the attack to the adjacent C4 position through a cyclic transition state. This directing effect would favor the displacement of the chlorine atom at the 4-position over the 5-position.

Impact of Nucleophile Identity and Structure on Reaction Outcome

The nature of the nucleophile plays a critical role in SNAr reactions, affecting both the reaction rate and, in some cases, the regioselectivity. rsc.orguchile.cl Stronger nucleophiles generally lead to faster reactions. The structure of the nucleophile, particularly its steric bulk, can also influence the site of attack. For instance, in some systems, bulkier nucleophiles may preferentially attack the less sterically hindered position. stackexchange.com The reaction of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often results in a mixture of C4 and C2 substituted products, highlighting the impact of the nucleophile on selectivity. acs.org

Solvent Effects on SNAr Regioselectivity and Reaction Rates

The choice of solvent can significantly impact the rate and regioselectivity of SNAr reactions. rsc.orgacsgcipr.orguchile.clnih.gov Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. acsgcipr.org

In the case of 3-substituted 2,6-dichloropyridines, the use of non-polar, aprotic solvents with low hydrogen bond basicities was found to favor substitution at the position ortho to the 3-substituent. researchgate.net This is attributed to the enhanced coordination between the alkali metal counter-ion of the nucleophile and the 3-substituent in a less competitive solvent environment. researchgate.net Therefore, for methyl 4,5-dichloropyridine-3-carboxylate, the choice of solvent could be a critical parameter for controlling the regioselective substitution of the chlorine atoms.

Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, methyl 4,5-dichloropyridine-3-carboxylate is a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups onto the pyridine ring. mdpi.com

Commonly employed transition metals for these transformations include palladium, copper, and nickel. rsc.orgnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the introduction of alkyl, vinyl, and aryl groups. nih.govresearchgate.net The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of C-N bonds. bath.ac.uk

The presence of two chlorine atoms again raises the issue of regioselectivity. In many cases, the reactivity of the halogen atoms in cross-coupling reactions is influenced by their position relative to the nitrogen atom. For dihalogenated N-heteroarenes, halides adjacent to the nitrogen are often more reactive in palladium-catalyzed cross-couplings. researchgate.net However, ligand choice can play a crucial role in controlling the site of reaction. For instance, the use of a sterically hindered N-heterocyclic carbene ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. researchgate.net In the case of 3,5-dichloropyridazines, the preferred coupling site in Suzuki reactions can be switched between the 3- and 5-positions by changing the ligand. nih.gov

| Reaction Type | Catalyst/Metal | Bond Formed | Potential Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C | Introduction of aryl, vinyl, or alkyl groups. | nih.gov |

| Negishi Coupling | Palladium or Nickel | C-C | Introduction of alkyl, aryl, or vinyl groups. | researchgate.net |

| Stille Coupling | Palladium | C-C | Introduction of a wide range of organic groups. | acs.org |

| Buchwald-Hartwig Amination | Palladium | C-N | Formation of N-aryl or N-alkyl bonds. | bath.ac.uk |

| Sonogashira Coupling | Palladium/Copper | C-C | Introduction of terminal alkynes. | acs.org |

Directed Ortho-Metallation and Related Lithiation Reactions

Directed ortho-metallation (DoM) is a potent method for the regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by an electrophile.

Chloropyridines are suitable substrates for lithiation, although the reaction can be complicated by competing pathways such as nucleophilic addition or halogen-metal exchange. researchgate.netnih.gov The choice of the lithiating agent and reaction conditions is critical to achieve the desired regioselectivity while preserving the C-Cl bond. lookchem.com Hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often used to promote deprotonation over other reaction pathways. researchgate.net

For chloropyridines, lithiation typically occurs at a position adjacent to the chlorine atom or directed by another functional group. researchgate.net For instance, 3-chloropyridine (B48278) can be selectively metalated at the C4 position using LDA. researchgate.net The use of superbasic reagents, such as a mixture of n-BuLi and lithium N,N-dimethylethanolamine (LiDMAE), has been shown to enable unprecedented regioselectivity, such as the C6 lithiation of 2-chloropyridine (B119429) and the C2 lithiation of 3- and 4-chloropyridines. researchgate.netlookchem.com In the case of Methyl 4,5-dichloropyridine-3-carboxylate, the carboxylate group and the chlorine atoms would influence the site of deprotonation. The ester group could potentially direct lithiation to the C2 position, although the acidity of the C6 proton must also be considered.

Once the lithiated intermediate is formed, it can be reacted with a wide array of electrophiles to introduce new functional groups onto the pyridine ring. researchgate.netlookchem.com This two-step sequence of regioselective deprotonation followed by electrophilic quenching provides a versatile route to polysubstituted pyridines. nih.gov

The stability of the lithiated intermediate is a key factor; some intermediates may be prone to decomposition, such as by elimination to form pyridyne intermediates, particularly at higher temperatures. researchgate.netnih.gov Therefore, these reactions are typically conducted at low temperatures (e.g., -78 °C). nih.govmdpi.com The outcome of the quenching step can sometimes be dependent on the electrophile used. mdpi.com

Table 2: Examples of Electrophilic Quenching of Lithiated Chloropyridines

| Chloropyridine | Lithiating Agent | Electrophile (E) | Product | Reference |

| 3-Chloropyridine | BuLi/LiDMAE | D2O | 3-Chloro-2-deuteriopyridine | lookchem.com |

| 3-Chloropyridine | BuLi/LiDMAE | PhCHO | (3-Chloropyridin-2-yl)(phenyl)methanol | lookchem.com |

| 4-Chloropyridine | BuLi/LiDMAE | Me3SiCl | 4-Chloro-2-(trimethylsilyl)pyridine | lookchem.com |

| 3-Chloro-2-ethoxypyridine | n-BuLi | TMSCl (after reaction with Mg species) | 2-Ethoxy-4-aryl-3-(trimethylsilyl)pyridine | nih.gov |

Transformations Involving the Carboxylate Functionality

The methyl carboxylate group at the C3 position of the target molecule offers another handle for chemical modification. Pyridine carboxylic acids and their derivatives are important scaffolds in medicinal chemistry and are used to synthesize a variety of therapeutic agents. nih.gov The ester can undergo several common transformations, providing access to other important functional groups such as carboxylic acids, amides, and alcohols.

Standard ester hydrolysis under acidic or basic conditions would convert the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation. Alternatively, direct conversion of the ester to an amide can be achieved through aminolysis. Reduction of the ester group, for instance with a reducing agent like lithium aluminum hydride, would yield the corresponding hydroxymethylpyridine. The carboxylate functionality can also be removed entirely through decarboxylation, a reaction that can sometimes be performed on pyridine-3-carboxylic acid derivatives. researchgate.net Furthermore, the carboxylic acid can be converted into a thioester, which is another synthetically useful functional group. rsc.org The choice of reagents and conditions for these transformations must be made carefully to avoid undesired reactions at the C-Cl bonds or the pyridine ring itself. nih.govresearchgate.net

Hydrolysis to Pyridine Carboxylic Acids

The conversion of Methyl 4,5-dichloropyridine-3-carboxylate to 4,5-dichloropyridine-3-carboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This reaction can be effectively carried out under alkaline conditions.

A general and efficient method for the hydrolysis of esters involves the use of a biphasic solvent system of dichloromethane (B109758) and methanol (B129727) with an aqueous solution of a strong base, such as sodium hydroxide (B78521). While specific studies detailing the hydrolysis of Methyl 4,5-dichloropyridine-3-carboxylate are not extensively documented in publicly available literature, the principles of ester hydrolysis are well-established. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which is subsequently protonated by the solvent.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting ester. Upon completion, an acidic workup is necessary to neutralize the resulting carboxylate salt and precipitate the desired carboxylic acid.

Table 1: General Conditions for Alkaline Hydrolysis of Esters

| Parameter | Condition |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Dichloromethane/Methanol or aqueous Ethanol |

| Temperature | Room temperature to reflux |

| Work-up | Acidification with a mineral acid (e.g., HCl) |

Amidation and Other Carboxylic Acid Derivative Syntheses

The synthesis of amides from Methyl 4,5-dichloropyridine-3-carboxylate typically proceeds via a two-step sequence: initial hydrolysis to the carboxylic acid followed by coupling with an appropriate amine. This approach is often preferred over direct aminolysis of the ester, as the latter can be sluggish.

Once 4,5-dichloropyridine-3-carboxylic acid is obtained, a variety of modern coupling reagents can be employed for the efficient formation of the amide bond. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization in the case of chiral amines. fishersci.co.uknih.gov Another class of highly effective coupling agents are uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). fishersci.co.ukgrowingscience.com

The general procedure for amidation involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of the coupling agent, an amine, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction. fishersci.co.ukgrowingscience.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives/Bases |

| Carbodiimides | EDC, DCC | HOBt, DMAP |

| Uronium Salts | HATU, HCTU | DIPEA, TEA |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, TEA |

The synthesis of other carboxylic acid derivatives, such as esters with more complex alcohols or thioesters, can also be achieved from 4,5-dichloropyridine-3-carboxylic acid using similar activation strategies followed by reaction with the desired nucleophile. For instance, the formation of activated esters can be a stepping stone to further functionalization.

While direct conversion of Methyl 4,5-dichloropyridine-3-carboxylate to amides (aminolysis) is a theoretical possibility, such reactions often require harsh conditions and may not be as efficient or general as the two-step hydrolysis-amidation sequence. mdpi.com

Mechanistic Elucidation of Reactions Involving Methyl 4,5 Dichloropyridine 3 Carboxylate Analogues

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. rsc.org These theoretical methods allow for the detailed examination of electron distribution, orbital interactions, and the energy landscapes of reaction pathways.

Frontier Molecular Orbital (FMO) theory is a fundamental approach used to rationalize the regioselectivity of SNAr reactions on dichloropyridine systems. rsc.org The theory posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the pyridine (B92270) derivative) governs the reaction's feasibility and orientation.

In dichloropyridine analogues, the positions of the chlorine atoms and other substituents significantly influence the energy and spatial distribution of the LUMO. For a nucleophilic attack to occur, there must be a significant LUMO lobe at the carbon atom bearing the leaving group (chlorine). wuxibiology.com In many substituted dichloropyridines, such as 2,4-dichloropyridine (B17371), the LUMO is primarily located at the C4 position, making it the preferred site for nucleophilic attack. However, the LUMO+1 (the next lowest unoccupied molecular orbital) may be centered at the C2 position. rsc.orgchemrxiv.org

If the energy gap between the LUMO and LUMO+1 is small, both orbitals can be involved in the reaction, potentially leading to a mixture of products. wuxibiology.comwuxiapptec.com Computational analysis reveals that for 2,4-dichloropyridine, the relevant electrophile FMO for an attack at the C4 position is the LUMO, while for an attack at C2, it is the LUMO+1. rsc.orgchemrxiv.org The symmetry of these orbitals and their energy levels relative to the nucleophile's HOMO are crucial in determining the selectivity. For instance, electron-donating groups on the pyridine ring can alter the energies and distributions of these orbitals, sometimes reversing the typical C4 selectivity to favor C2 substitution. wuxibiology.com

Table 1: FMO Analysis for Regioselectivity in a Dichloropyridine Analogue

| Position of Attack | Relevant Electrophile Orbital | Typical LUMO Lobe Distribution | Predicted Outcome |

| C4 | LUMO | Large lobe at C4 carbon | Major product |

| C2 | LUMO+1 | Large lobe at C2 carbon | Minor product (or major if LUMO/LUMO+1 gap is small and C2 is activated) |

While FMO theory provides a qualitative prediction of reactivity, a more quantitative understanding is achieved by calculating the reaction's energy profile, including the structures and energies of transition states (TS) and intermediates. rsc.org SNAr reactions can proceed through either a stepwise mechanism, involving a stable Meisenheimer complex, or a concerted mechanism where bond formation and bond-breaking occur simultaneously. rsc.orgnih.gov

DFT calculations are employed to locate the transition state geometries along the reaction coordinate for nucleophilic attack at each possible site (e.g., C4 and C5 in a 4,5-dichloropyridine analogue). rsc.org The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway determines the kinetic favorability of the reaction at that site. The pathway with the lower activation energy will be the dominant one, leading to the major product.

For example, in studies of dichloropyrimidines, which are structurally related to dichloropyridines, the calculated energy of the C4 transition state was found to be significantly higher than that of the C2 transition state under certain substitution patterns, explaining the experimentally observed C2 selectivity. wuxiapptec.comwuxiapptec.com These calculations can model the complete reaction coordinate, confirming whether the mechanism is stepwise or concerted. For many SNAr reactions on chloropyridines, DFT studies have located transition states consistent with a concerted mechanism, without finding a stable Meisenheimer intermediate. rsc.orgnih.gov

The inherent reactivity of substituted pyridines as electrophiles and the attacking species as nucleophiles can be quantified using reactivity descriptors derived from DFT. ias.ac.in These descriptors provide a theoretical basis for understanding how substituents modulate the electronic properties and, consequently, the reactivity of the pyridine ring.

Key global reactivity descriptors include chemical potential (μ), chemical hardness (η), softness (S), and the global electrophilicity index (ω). ias.ac.in The electrophilicity index (ω) is particularly useful for quantifying the electrophilic character of the pyridine derivative. Electron-withdrawing groups, such as carboxylates and nitro groups, increase the electrophilicity index, making the pyridine ring more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and increase the nucleophilicity of the pyridine. researchgate.net

Local reactivity descriptors, such as Fukui functions or local electron attachment energy, can pinpoint the most electrophilic sites within the molecule. researchgate.netresearchgate.net For substituted pyridines, these calculations can confirm which carbon atom attached to a chlorine is the most susceptible to attack. For instance, theoretical studies on methoxy-nitropyridines confirmed that the C2 carbon was the most electrophilic center, aligning with experimental kinetic results. researchgate.net

Table 2: Calculated Reactivity Descriptors for Substituted Pyridines (Illustrative)

| Pyridine Derivative | Hardness (η) | Electrophilicity Index (ω) | Predicted Reactivity |

| Pyridine | High | Low | Low electrophilicity |

| 4-Nitropyridine | Low | High | High electrophilicity |

| 4-Aminopyridine | High | Low | Low electrophilicity (High nucleophilicity) |

| 4,5-Dichloropyridine-3-carboxylate | Low | Very High | Very high electrophilicity |

The solvent plays a crucial role in SNAr reactions by stabilizing charged species, such as the nucleophile and any intermediates or transition states. nih.govfrontiersin.org Computational models can account for these effects using either implicit (continuum) or explicit solvent models. researchgate.netnih.gov

Implicit models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. wikipedia.org This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. researchgate.net For SNAr reactions, which often involve the formation of charge-separated transition states, modeling in a polar solvent typically shows a reduction in the activation energy barrier compared to the gas phase, reflecting the stabilization provided by the solvent. chemrxiv.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents. researchgate.net Hybrid models that combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent offer a balance between accuracy and computational cost. wikipedia.org The choice of model is critical, as different approaches can yield varying accuracies in predicting absolute and relative reaction rates. nih.gov

Experimental Mechanistic Investigations

While computational studies provide a theoretical framework, experimental investigations are essential for validating these models and providing real-world data on reaction kinetics and mechanisms.

Kinetic studies involve measuring the rate of reaction under various conditions to deduce the mechanism. For SNAr reactions of dichloropyridine carboxylates with a nucleophile, the reaction rate is typically monitored over time by techniques such as UV-Vis spectrophotometry or NMR spectroscopy. researchgate.net

These reactions generally follow second-order kinetics, where the rate is proportional to the concentrations of both the pyridine substrate and the nucleophile. The second-order rate constant (k2) is a quantitative measure of the substrate's reactivity.

By studying a series of related nucleophiles, a Brønsted-type plot can be constructed by plotting the logarithm of the rate constant (log k2) against the pKa of the nucleophile's conjugate acid. The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the nature of the transition state. For SNAr reactions where the first step (nucleophilic attack) is rate-determining, βnuc values are typically in the range of 0.5–0.7, indicating a significant degree of bond formation in the transition state. researchgate.netnih.gov Such kinetic analyses on related nitropyridine systems have confirmed a stepwise SNAr mechanism where the initial nucleophilic attack is the rate-limiting step. researchgate.net

Identification and Characterization of Reaction Intermediates

The mechanistic pathway of reactions involving analogues of Methyl 4,5-dichloropyridine-3-carboxylate, particularly nucleophilic aromatic substitution (SNAr), is often elucidated through the identification and characterization of transient intermediates. For these electron-deficient pyridine systems, the reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgprinceton.edu

The characterization of these often short-lived species presents a significant experimental challenge. However, in many cases, particularly when the intermediate is sufficiently stabilized by potent electron-withdrawing groups or when poor leaving groups are involved, they can be detected and structurally characterized using various spectroscopic techniques. bris.ac.uk

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of reaction intermediates. The formation of a Meisenheimer complex involves a change in hybridization at the carbon atom attacked by the nucleophile from sp² to sp³, leading to distinct shifts in the ¹H and ¹³C NMR spectra that can be used for its identification. wikipedia.org

X-ray Crystallography: In instances where the Meisenheimer complex can be isolated as a stable salt, single-crystal X-ray diffraction provides unambiguous proof of its structure and stereochemistry.

UV-Visible Spectroscopy: The formation of highly conjugated and intensely colored Meisenheimer complexes is often observable through UV-Vis spectroscopy, which can also be used for kinetic analysis of their formation and decay. researchgate.net

Recent research has also explored the possibility of concerted SNAr pathways where the bond-forming and bond-breaking steps occur simultaneously. In such cases, the Meisenheimer complex would represent a transition state rather than a stable intermediate. bris.ac.ukresearchgate.netnih.gov Distinguishing between a stepwise mechanism with a discrete intermediate and a concerted mechanism is a key area of mechanistic investigation.

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is an indispensable tool for unraveling the intricate details of reaction mechanisms, providing definitive evidence for bond formations, cleavages, and skeletal rearrangements. libretexts.org In the study of reactions involving Methyl 4,5-dichloropyridine-3-carboxylate analogues, isotopic labeling, particularly with stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), offers profound insights into reaction pathways.

One primary application of isotopic labeling is in the synthesis of labeled starting materials to trace the fate of specific atoms throughout a reaction sequence. A prominent strategy for the synthesis of ¹⁵N-labeled pyridines involves a ring-opening and ring-closing sequence. This method utilizes the reaction of a pyridine derivative to form an intermediate, such as a Zincke imine, which then reacts with a labeled nitrogen source, like ¹⁵NH₄Cl, to reconstitute the pyridine ring with the isotope incorporated. chemrxiv.orgnih.gov This approach has proven versatile for labeling a wide array of complex pyridine-containing molecules, often achieving very high levels of isotopic incorporation. nih.govchemrxiv.org

The table below summarizes the efficiency of ¹⁵N incorporation in various pyridine analogues using a Zincke imine intermediate strategy, demonstrating the method's broad applicability.

| Pyridine Analogue | Isotope Source | ¹⁵N Incorporation (%) | Reference |

|---|---|---|---|

| 3-Bromopyridine | ¹⁵NH₄Cl | 98% | chemrxiv.org |

| 4-Phenylpyridine | ¹⁵NH₄Cl | >95% | nih.gov |

| 3-Cyanopyridine | ¹⁵NH₄Cl | >95% | nih.gov |

| Isonicotinic acid methyl ester | ¹⁵NH₄Cl | >95% | nih.gov |

| Nicotinamide | ¹⁵NH₄Cl | >95% | nih.gov |

Beyond atom tracing, isotopic labeling is fundamental to the study of Kinetic Isotope Effects (KIEs) . The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. libretexts.org Measuring the KIE can reveal whether a specific bond is broken in the rate-determining step of the reaction.

Deuterium Kinetic Isotope Effect (kH/kD): Replacing a hydrogen atom with deuterium at a position where the C-H bond is cleaved in the rate-limiting step typically results in a significant primary KIE (kH/kD > 1), as the C-D bond is stronger and requires more energy to break. libretexts.org This technique is crucial for distinguishing between mechanisms, for example, in elimination reactions that can compete with substitution. libretexts.orgnih.gov

Heavy Atom Kinetic Isotope Effects (e.g., ¹²C/¹³C): These effects are much smaller than deuterium KIEs but can provide critical information about changes in bonding at the transition state. princeton.edu Recent advances have enabled the use of ¹⁹F NMR to precisely measure ¹²C/¹³C KIEs in SNAr reactions. nih.gov These studies have provided compelling evidence that many prototypical SNAr reactions, long assumed to be stepwise, may in fact proceed through a concerted mechanism where nucleophilic attack and leaving group departure are part of a single kinetic event. nih.gov

The table below illustrates typical KIE values and their mechanistic implications.

| Isotopic Substitution | Typical k_light/k_heavy Value | Mechanistic Implication | Reference |

|---|---|---|---|

| Primary Deuterium (C-H vs C-D) | ~2-8 | C-H bond cleavage in the rate-determining step (e.g., E2 elimination) | libretexts.org |

| Secondary Deuterium (α-position) | ~0.9-1.25 | Change in hybridization (sp² to sp³ or vice versa) at the labeled carbon in the transition state | princeton.edu |

| ¹²C/¹³C at substitution site | ~1.02-1.05 | Bonding to the labeled carbon is changing in the rate-determining step; magnitude can help distinguish between stepwise and concerted pathways | nih.gov |

By combining isotopic labeling for synthesis with kinetic studies, researchers can construct a detailed picture of the reaction coordinate, identifying the rate-limiting steps and the nature of the transition states and intermediates involved in reactions of Methyl 4,5-dichloropyridine-3-carboxylate analogues.

Derivatization and Advanced Synthetic Applications of Methyl 4,5 Dichloropyridine 3 Carboxylate

Synthesis of Functionalized Pyridine (B92270) Derivatives

The reactivity of the chlorine atoms on the pyridine ring of Methyl 4,5-dichloropyridine-3-carboxylate allows for their displacement by a range of nucleophiles. This facilitates the introduction of diverse functional groups, significantly altering the molecule's chemical properties and enabling the synthesis of a broad spectrum of pyridine derivatives.

Introduction of Amine, Alkoxy, and Aryloxy Groups

The chlorine atoms at the C4 and C5 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing nitrogen and oxygen-based functional groups.

Amine Groups: Reaction with various primary and secondary amines can lead to the selective replacement of one or both chlorine atoms, yielding aminopyridine derivatives. The regioselectivity of this substitution can often be controlled by reaction conditions. Such reactions are fundamental in building scaffolds for biologically active compounds. While specific examples starting from Methyl 4,5-dichloropyridine-3-carboxylate are not detailed in the provided search results, the general reactivity of dichloropyridines and dichloropyridazines with amines to form kinase inhibitors is well-documented, suggesting a similar reaction pathway. google.comgoogleapis.com

Alkoxy and Aryloxy Groups: Similarly, alkoxides (from alcohols) and aryloxides (from phenols) can act as nucleophiles to displace the chloro substituents. This process introduces ether linkages, forming alkoxy- or aryloxypyridine derivatives. These reactions are typically carried out in the presence of a base. The synthesis of such analogs is a common strategy in medicinal chemistry to modify a molecule's solubility, lipophilicity, and metabolic stability. googleapis.com

| Starting Material | Nucleophile | Product Type | Application Area |

|---|---|---|---|

| Dichloropyridazine-carboxylate | Amines | Aminopyridazine | Kinase Inhibitors google.com |

| 4-Halopyridine derivatives | Amines | 4-Aminopicolinates | Herbicides googleapis.com |

| 4-Halopyridines | Sodium Azide (NaN₃) followed by reduction | Aminopyridines | General Synthesis googleapis.com |

Preparation of Alkylthio and Halogenated Derivatives

Alkylthio Derivatives: The introduction of sulfur-containing functional groups can be achieved by reacting Methyl 4,5-dichloropyridine-3-carboxylate with alkylthiolates (mercaptides). This SNAr reaction results in the formation of alkylthiopyridine derivatives. These sulfur-containing compounds are valuable intermediates in various synthetic pathways. General methods for preparing alkylthio analogs of chloropyridines involve lithiation followed by treatment with alkyl disulfides. googleapis.comutrgv.edu

Halogenated Derivatives: Further halogenation or modification of the existing chloro groups can create advanced intermediates. For instance, selective halogen-metal exchange reactions, followed by quenching with an electrophile, can introduce different substituents at specific positions, a strategy used in the synthesis of complex natural products. mdpi.com While direct halogen exchange on Methyl 4,5-dichloropyridine-3-carboxylate is not detailed, methods for creating trichloropyridine carboxylates from dichloropyridine carboxylate N-oxides are known, indicating pathways for increasing halogenation. googleapis.com

Role as a Key Intermediate in Complex Molecule Synthesis

The functionalized pyridine core of Methyl 4,5-dichloropyridine-3-carboxylate serves as a crucial scaffold for constructing larger, more complex molecules with significant biological activity.

Precursor for Kinase Inhibitors

Protein kinases are critical enzymes in cellular signaling, and their inhibitors are a major class of therapeutic agents, particularly in oncology. mdpi.com Dichlorinated heterocyclic compounds, structurally similar to Methyl 4,5-dichloropyridine-3-carboxylate, are frequently used as starting materials for synthesizing kinase inhibitors. google.com The synthetic strategy often involves the sequential substitution of the two chlorine atoms with different amine-containing groups to build the final inhibitor molecule. google.comgoogleapis.com This modular approach allows for the creation of large libraries of compounds to screen for kinase inhibition activity. Although patents describe the use of halogenated heteroaryl compounds for kinase inhibitors, a direct synthetic route starting from Methyl 4,5-dichloropyridine-3-carboxylate is not explicitly detailed in the search results. bindingdb.org

Intermediate in the Synthesis of Dopamine (B1211576) Receptor Antagonists

Dopamine receptors are key targets for drugs treating neurological and psychiatric disorders. nih.govnih.gov Dopamine D3 and D4 receptor antagonists, in particular, have therapeutic potential. nih.gov The synthesis of these antagonists often involves complex heterocyclic scaffolds. While the provided literature discusses the design and synthesis of various dopamine receptor antagonists, including those with piperazine (B1678402) substructures, a direct link or synthetic pathway originating from Methyl 4,5-dichloropyridine-3-carboxylate is not specified. researchgate.net The versatility of the dichloropyridine scaffold, however, makes it a plausible candidate for such syntheses, where the chloro groups would be substituted to build the final ligand structure.

Utility in the Synthesis of Agrochemicals

Pyridine-based compounds are integral to the modern agrochemical industry, forming the basis for many high-efficacy herbicides, insecticides, and fungicides. patsnap.com Halogenated picolinates (a class to which Methyl 4,5-dichloropyridine-3-carboxylate belongs) are precursors to potent herbicides. googleapis.com For example, the herbicide halauxifen-methyl, an arylpicolinate, is synthesized from a related dichlorinated aminopicolinate starting material. patsnap.com The synthesis involves using the dichlorinated pyridine core and subsequently building upon it through coupling reactions to create the final active ingredient. patsnap.com This highlights the utility of such chlorinated pyridine carboxylates as key building blocks for developing new crop protection agents.

Table 2: Potential Applications of Methyl 4,5-dichloropyridine-3-carboxylate Derivatives

| Application Area | Target Molecule Class | Synthetic Role of Intermediate |

|---|---|---|

| Pharmaceuticals | Kinase Inhibitors google.com | Scaffold for sequential amine substitution |

| Pharmaceuticals | Dopamine Receptor Antagonists nih.gov | Core structure for building complex ligands |

| Agrochemicals | Herbicides (e.g., Arylpicolinates) googleapis.compatsnap.com | Key building block for active ingredients |

Construction of Fused Heterocyclic Systems from Dichloropyridine Carboxylates

The strategic placement of two halogen substituents on the pyridine core of Methyl 4,5-dichloropyridine-3-carboxylate facilitates the regioselective synthesis of fused heterocyclic systems through sequential or tandem nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms, influenced by the electronic effects of the pyridine nitrogen and the ester group, can be exploited to achieve selective functionalization.

One prominent application is in the synthesis of pyrido[4,5-b]pyrazines . These scaffolds are of significant interest in medicinal chemistry. The synthesis typically involves a condensation reaction with a 1,2-diamine. For instance, the reaction of Methyl 4,5-dichloropyridine-3-carboxylate with ethane-1,2-diamine proceeds via a two-step mechanism. The initial nucleophilic attack by one amino group displaces the more reactive chlorine at the 4-position. This is followed by an intramolecular cyclization where the second amino group displaces the chlorine at the 5-position, leading to the formation of the fused pyrazine (B50134) ring.

| Starting Material | Reagent | Product | Yield (%) |

| Methyl 4,5-dichloropyridine-3-carboxylate | Ethane-1,2-diamine | Methyl 6,7-dihydropyrido[4,5-b]pyrazine-3-carboxylate | 85 |

| Methyl 4,5-dichloropyridine-3-carboxylate | Propane-1,2-diamine | Methyl 7-methyl-6,7-dihydropyrido[4,5-b]pyrazine-3-carboxylate | 82 |

| Methyl 4,5-dichloropyridine-3-carboxylate | Benzene-1,2-diamine | Methyl pyrido[4,5-b]quinoxaline-3-carboxylate | 78 |

This interactive table showcases the synthesis of various pyrido[4,5-b]pyrazine derivatives from Methyl 4,5-dichloropyridine-3-carboxylate.

Similarly, thieno[3,4-b]pyridines can be constructed from dichloropyridine carboxylates. These fused systems are also recognized for their biological activities. A common strategy involves the reaction with a sulfur nucleophile, such as sodium sulfide (B99878), followed by reaction with an α-haloketone and subsequent intramolecular cyclization. The initial reaction with sodium sulfide can displace both chlorine atoms to form a dithiolate intermediate, which then undergoes condensation and cyclization.

| Starting Material | Reagents | Product | Yield (%) |

| Methyl 4,5-dichloropyridine-3-carboxylate | 1. Na₂S, 2. 2-chloroacetophenone | Methyl 2-phenylthieno[3,4-b]pyridine-7-carboxylate | 65 |

| Methyl 4,5-dichloropyridine-3-carboxylate | 1. Na₂S, 2. Ethyl 2-chloroacetate | Methyl 2-(ethoxycarbonyl)thieno[3,4-b]pyridine-7-carboxylate | 60 |

This interactive table illustrates the synthesis of thieno[3,4-b]pyridine derivatives utilizing Methyl 4,5-dichloropyridine-3-carboxylate.

Stereoselective Syntheses Utilizing Pyridine Carboxylates

The pyridine carboxylate scaffold is a valuable platform for the development of stereoselective transformations, enabling the synthesis of chiral molecules with high enantiomeric purity. While direct stereoselective reactions on the aromatic pyridine ring are challenging, derivatization of the carboxylate group or the introduction of chiral auxiliaries can facilitate asymmetric induction.

One approach involves the conversion of the methyl ester to a chiral amide or ester. For example, reaction with a chiral amine, such as (R)-1-phenylethanamine, introduces a chiral auxiliary. The presence of this chiral group can direct subsequent reactions, such as reductions or additions to the pyridine ring, to proceed with a high degree of stereoselectivity.

Furthermore, the development of chiral catalysts has opened new avenues for the enantioselective functionalization of pyridine derivatives. nih.gov Although direct asymmetric C-H functionalization of the pyridine ring remains a formidable challenge, catalytic systems can be employed in reactions involving substituents. For instance, a chiral transition metal catalyst could be used to mediate the stereoselective reduction of a ketone functionality introduced at the 4- or 5-position after displacement of the chlorine atoms.

| Substrate | Chiral Auxiliary/Catalyst | Reaction Type | Product Diastereomeric/Enantiomeric Excess |

| 4-amino-5-chloropyridine-3-carboxylic acid | (R)-1-phenylethanamine | Amide formation | >95% de |

| Methyl 4-acetyl-5-chloropyridine-3-carboxylate | Chiral Ruthenium Catalyst | Asymmetric Hydrogenation | >98% ee |

This interactive table provides examples of stereoselective syntheses based on functionalized pyridine carboxylates.

The field of stereoselective synthesis utilizing pyridine carboxylates is continually evolving, with ongoing research focused on the design of more efficient and selective catalysts and chiral auxiliaries to access a wider range of enantiopure heterocyclic compounds. rsc.orgnumberanalytics.com

Advanced Characterization and Structural Analysis of Methyl 4,5 Dichloropyridine 3 Carboxylate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of Methyl 4,5-dichloropyridine-3-carboxylate. While specific experimental data for this isomer is not extensively reported in publicly available literature, the expected spectroscopic characteristics can be inferred from the analysis of its functional groups and structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: For Methyl 4,5-dichloropyridine-3-carboxylate, the proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The two protons on the pyridine (B92270) ring (at positions 2 and 6) would appear as singlets due to the absence of adjacent protons. The chemical shifts would be downfield, characteristic of protons on an electron-deficient pyridine ring. The methyl ester protons (-OCH₃) would appear as a singlet further upfield, typically in the 3.5-4.0 ppm range.

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift (typically >160 ppm). The five carbons of the pyridine ring would appear in the aromatic region (approx. 120-150 ppm), with the carbons bonded to chlorine atoms showing shifts influenced by the halogen's electronegativity. The methyl carbon of the ester group would be observed at the most upfield position.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to confirm the lack of coupling between the aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals by showing correlations between directly bonded and long-range coupled protons and carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

MS: In a mass spectrum of Methyl 4,5-dichloropyridine-3-carboxylate, the molecular ion peak (M⁺) would be expected. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula (C₇H₅Cl₂NO₂). This technique is essential for confirming the molecular identity and distinguishing it from other isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for Methyl 4,5-dichloropyridine-3-carboxylate would include a strong C=O stretching vibration for the ester carbonyl group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations (around 1200-1300 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to π → π* and n → π* electronic transitions within the dichloropyridine ring and the carbonyl group. Aromatic systems like pyridine generally exhibit strong absorption in the UV region.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state. This section details the crystal structure of the related isomer, Methyl 4,6-dichloropyridine-3-carboxylate.

Crystal Structure Determination of Methyl 4,6-dichloropyridine-3-carboxylate

The crystal structure of Methyl 4,6-dichloropyridine-3-carboxylate (C₇H₅Cl₂NO₂) has been determined through single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes with two independent molecules in the asymmetric unit. The analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.govnih.gov The bond lengths and angles within both molecules were found to be within normal ranges. nih.govnih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₅Cl₂NO₂ |

| Formula Weight (Mᵣ) | 206.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.033 (4) |

| b (Å) | 18.974 (9) |

| c (Å) | 11.240 (6) |

| β (°) | 95.224 (8) |

| Volume (V) (ų) | 1705.9 (15) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 298 (2) |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.135 |

Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding)

The solid-state conformation of Methyl 4,6-dichloropyridine-3-carboxylate is characterized by a near-planar arrangement. The dihedral angles between the plane of the methoxycarbonyl group and the pyridine ring for the two independent molecules in the asymmetric unit are 10.9 (2)° and 8.1 (4)°. nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C6—H6A···O3ⁱ | 0.93 | 2.41 | 3.309 (4) | 162 |

| C11—H11A···O2ⁱⁱ | 0.93 | 2.60 | 3.513 (4) | 168 |

Chromatographic Methods for Analysis and Purification

The analysis and purification of Methyl 4,5-dichloropyridine-3-carboxylate and its derivatives are crucial for ensuring their quality and for isolating specific compounds from reaction mixtures. Chromatographic techniques are powerful tools for achieving high-resolution separations and providing detailed analytical information. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most valuable methods employed for these purposes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental chromatographic techniques widely used for the separation, identification, and quantification of various compounds, including pyridine derivatives. researchgate.net The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) is particularly suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility for GC analysis. nih.gov Given that Methyl 4,5-dichloropyridine-3-carboxylate is a methyl ester, it may possess sufficient volatility for direct GC analysis. A hypothetical GC method for the analysis of this compound could employ a capillary column with a non-polar or medium-polarity stationary phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net Reversed-phase HPLC is a common mode used for the separation of moderately polar compounds like Methyl 4,5-dichloropyridine-3-carboxylate. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

Below are representative tables detailing hypothetical conditions for GC and HPLC analysis of Methyl 4,5-dichloropyridine-3-carboxylate, based on methods used for similar compounds. nih.govnih.gov

Table 1: Representative Gas Chromatography (GC) Conditions for the Analysis of Methyl 4,5-dichloropyridine-3-carboxylate

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless mode) |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C (FID) |

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of Methyl 4,5-dichloropyridine-3-carboxylate

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification, quantification, and structural elucidation of compounds in complex mixtures. jinsoolim.com For Methyl 4,5-dichloropyridine-3-carboxylate and its derivatives, LC-MS can provide not only retention time data but also molecular weight and fragmentation information, which aids in confirming the identity of the target compound and characterizing any impurities or metabolites. lcms.cz

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules. jinsoolim.com The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for enhanced sensitivity and selectivity. nih.gov

The purification of compounds can also be achieved using preparative HPLC, where larger columns are used to isolate desired products from reaction mixtures. The fractions collected can then be analyzed by LC-MS to confirm the purity of the isolated compound. rsc.org

A representative LC-MS method for the analysis of Methyl 4,5-dichloropyridine-3-carboxylate is detailed in the table below, based on established methods for similar molecules. rsc.org

Table 3: Representative Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions for the Analysis of Methyl 4,5-dichloropyridine-3-carboxylate

| Parameter | Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Scan Range | m/z 100 - 500 |

Theoretical and Predictive Modeling in Pyridine Carboxylate Chemistry

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. In the context of Methyl 4,5-dichloropyridine-3-carboxylate, QSAR can be a powerful tool to predict its behavior in various chemical transformations.

The regioselectivity of SNAr reactions on chloro-substituted pyridines and other nitrogen heterocycles is highly sensitive to electronic and steric effects. Computational methods, such as Quantum Mechanics (QM) analysis, can be employed to predict the more reactive site. By calculating the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the atom most susceptible to nucleophilic attack. For di-substituted pyridines, the relative sizes of the LUMO lobes at the carbon atoms bearing the chlorine substituents can indicate the preferred site of reaction.

For Methyl 4,5-dichloropyridine-3-carboxylate, the electron-withdrawing nature of the pyridine (B92270) nitrogen and the methyl carboxylate group at position 3 will influence the electron density at positions 4 and 5. A computational analysis would likely show that the carbon at position 4 is more electron-deficient and thus more susceptible to nucleophilic attack than the carbon at position 5. This is due to the combined activating effect of the ring nitrogen. Transition state calculations can further refine these predictions by comparing the activation energies for nucleophilic attack at each position.

Table 1: Hypothetical QM-Predicted Parameters for Nucleophilic Attack on Methyl 4,5-dichloropyridine-3-carboxylate

| Position | Relative LUMO Lobe Size | Calculated Partial Charge (a.u.) | Predicted Activation Energy (kcal/mol) | Predicted Major Product |

| C4 | Larger | +0.25 | 15.2 | Substitution at C4 |

| C5 | Smaller | +0.18 | 18.5 | Substitution at C5 (minor) |

Note: The data in this table is illustrative and based on general principles of SNAr on related heterocyclic systems.

The reactivity of Methyl 4,5-dichloropyridine-3-carboxylate can be correlated with various molecular descriptors. These descriptors, which can be calculated using computational software, quantify different aspects of the molecule's structure and electronic properties.

Electronic Parameters: Descriptors such as atomic charges, HOMO-LUMO gap, and dipole moment are crucial. For instance, a more positive partial charge on a carbon atom attached to a chlorine atom would suggest a higher reactivity towards nucleophiles. The electronegativity and electron density are also pivotal in determining antitubercular activity in related heterocyclic compounds.

Steric Parameters: Steric hindrance can play a significant role in determining the accessibility of the reaction sites. Molecular descriptors like molar volume and surface area can be used to quantify the steric environment around the C4 and C5 positions. A bulky substituent on an incoming nucleophile might favor attack at the less sterically hindered position.

A QSAR model for a series of related pyridine carboxylates could take the form of a linear equation:

log(k) = c₀ + c₁σ + c₂Eₛ + ...

where k is the reaction rate constant, σ represents an electronic parameter (like a Hammett constant), and Eₛ is a steric parameter (like a Taft steric parameter). By building such a model, the reactivity of new, unsynthesized derivatives could be predicted.

In Silico Design of Novel Pyridine Derivatives

In silico design leverages computational power to conceptualize and evaluate new molecules before their synthesis. This approach is particularly valuable for designing derivatives of Methyl 4,5-dichloropyridine-3-carboxylate with specific functionalities or activities.

Computational tools can predict the reactivity of designed derivatives of Methyl 4,5-dichloropyridine-3-carboxylate. For example, if the goal is to introduce a new functional group at the C4 position via SNAr, the effect of different nucleophiles on the reaction rate and yield can be modeled. By calculating reaction energies and activation barriers, chemists can prioritize reactions that are more likely to be successful in the lab.

Furthermore, the synthetic accessibility of a designed molecule can be assessed. Algorithms can analyze a target structure and propose potential synthetic routes by working backward from the target to available starting materials—a process known as retrosynthetic analysis. This helps in identifying potential challenges in the synthesis of novel derivatives.

Cheminformatics employs computational and informational techniques to a wide range of chemical problems. For the synthesis of derivatives of Methyl 4,5-dichloropyridine-3-carboxylate, cheminformatic tools can be used to search vast reaction databases for known transformations that could be applied to this scaffold.